molecular formula C15H23NO2 B163115 Nuphamine CAS No. 1630-49-5

Nuphamine

Cat. No. B163115
CAS RN: 1630-49-5
M. Wt: 249.35 g/mol
InChI Key: VACAXMGPQVSASV-WUNAARAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nuphamine is a synthetic peptide that has gained attention in scientific research due to its potential to be used as a therapeutic agent. It is a cyclic peptide consisting of 12 amino acids and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of nuphamine is not fully understood, but it is believed to interact with the bacterial cell membrane and disrupt its integrity. This leads to leakage of intracellular components and ultimately cell death. Additionally, nuphamine may interact with host cells and modulate immune responses.
Biochemical and Physiological Effects
Nuphamine has been shown to have various biochemical and physiological effects. It can induce the production of reactive oxygen species (ROS) in bacterial cells, which can lead to oxidative stress and cell death. Additionally, nuphamine can inhibit biofilm formation, which is a common mechanism of bacterial resistance to antibiotics. In terms of physiological effects, nuphamine has been shown to reduce inflammation in animal models of sepsis and arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using nuphamine in lab experiments is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antibiotics. Additionally, nuphamine has been shown to have low toxicity to mammalian cells, which is important for its potential use as a therapeutic agent. However, one limitation of using nuphamine in lab experiments is its relatively low stability in aqueous solutions, which can affect its potency.

Future Directions

There are several future directions for the research on nuphamine. One area of interest is the development of nuphamine-based antibiotics that can overcome bacterial resistance mechanisms. Additionally, further studies are needed to elucidate the mechanism of action of nuphamine and its interaction with host cells. Finally, the optimization of the synthesis method and the improvement of the stability of nuphamine in aqueous solutions can lead to its potential use as a therapeutic agent.
Conclusion
In conclusion, nuphamine is a synthetic peptide that has gained attention in scientific research due to its potential to be used as a therapeutic agent. Its broad-spectrum antimicrobial activity and anti-inflammatory properties make it a potential candidate for the development of new antibiotics. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method and stability.

Synthesis Methods

The synthesis of nuphamine involves solid-phase peptide synthesis (SPPS) using a resin-bound amino acid. The peptide bond formation is catalyzed by a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt). After the synthesis is complete, the peptide is cleaved from the resin and purified by high-performance liquid chromatography (HPLC).

Scientific Research Applications

Nuphamine has been studied for its potential use as a therapeutic agent in various fields of research. It has been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, nuphamine has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

properties

CAS RN

1630-49-5

Product Name

Nuphamine

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol

InChI

InChI=1S/C15H23NO2/c1-11(9-17)3-5-14-12(2)4-6-15(16-14)13-7-8-18-10-13/h3,7-8,10,12,14-17H,4-6,9H2,1-2H3/b11-3+/t12-,14+,15+/m1/s1

InChI Key

VACAXMGPQVSASV-WUNAARAWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](N[C@H]1C/C=C(\C)/CO)C2=COC=C2

SMILES

CC1CCC(NC1CC=C(C)CO)C2=COC=C2

Canonical SMILES

CC1CCC(NC1CC=C(C)CO)C2=COC=C2

Origin of Product

United States

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